molecular formula C9H16ClNO2 B2921616 methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2247106-85-8

methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2921616
CAS No.: 2247106-85-8
M. Wt: 205.68
InChI Key: ZWGQBIWIVISXQF-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring. It is commonly used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylamine and subsequent esterification. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic applications and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride is unique due to its combination of a bicyclic structure with an amino and ester functional group.

Properties

IUPAC Name

methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)4-2-3-6-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGQBIWIVISXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC2C1C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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